2-(4-Bromophenyl)thiophene
Overview
Description
2-(4-Bromophenyl)thiophene is a useful research compound. Its molecular formula is C10H7BrS and its molecular weight is 239.13 g/mol. The purity is usually 95%.
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Scientific Research Applications
Liquid Crystal Displays : A study by Brettle et al. (1992) discusses the preparation of a homologous series of 2-alkyl-5-(4′-cyanophenyl)thiophenes, demonstrating improved properties for use in liquid crystal displays. The synthesis involves a Stetter procedure and a copper(I)-mediated exchange reaction, highlighting the relevance of thiophene derivatives in display technologies (Brettle, Dunmur, Marson, Piñol, & Toriyama, 1992).
Biological Activities : Mabkhot et al. (2017) synthesized novel compounds combining thiophene and benzimidazole or 1,2,4-triazole moieties. These compounds exhibit notable antibacterial, antifungal, anticancer, and antioxidant activities. This study exemplifies the potential of thiophene derivatives in pharmaceutical applications (Mabkhot, Al-showiman, Soliman, Ghabbour, AlDamen, & Mohammad S. Mubarak, 2017).
Electrochromic Materials : Osken et al. (2011) investigated the electrochromic behavior of poly(3,5-bis(4-bromophenyl) dithieno[3,2-b;2',3'-d]thiophene). Their research suggests potential applications of these polymers in electrochromic devices, which can change color upon application of voltage (Osken, Bildirir, & Ozturk, 2011).
Organic Electronics : Xu et al. (2012) synthesized thiophene derivatives with bis-diarylacrylonitrile units, exhibiting green fluorescence in both solid state and solution. This study suggests the utility of such compounds in organic electronics, particularly in light-emitting devices (Xu, Yu, & Mingxin Yu, 2012).
Optical Materials : Haleshappa et al. (2020) synthesized a novel bromo-substituted thiophene-based chalcone derivative with properties suitable for optical limiting applications, indicating the potential use of thiophene derivatives in photonic devices (Haleshappa, Jayarama, Quah, & Huey Chong Kwong, 2020).
Safety and Hazards
Mechanism of Action
Target of Action
2-(4-Bromophenyl)thiophene is a chemical compound used as a reagent in the synthesis of various organic compounds It is known to be involved in the synthesis of 6-o-arylpropargyl diazalides , suggesting that it may interact with enzymes or other proteins involved in these biochemical pathways.
Mode of Action
It is known to participate in suzuki–miyaura cross-coupling reactions , a type of palladium-catalyzed carbon-carbon bond-forming reaction. In these reactions, the bromine atom in the this compound molecule likely serves as a leaving group, allowing the formation of a new carbon-carbon bond.
Biochemical Pathways
This compound is involved in the synthesis of 6-O-arylpropargyl diazalides . These compounds are known to have activity against Streptococcus pneumoniae , suggesting that this compound may indirectly influence biochemical pathways related to bacterial growth and survival.
Result of Action
Its role in the synthesis of 6-o-arylpropargyl diazalides, which have activity against streptococcus pneumoniae , suggests that it may contribute to the antibacterial activity of these compounds.
Action Environment
The action of this compound, like other chemical reactions, can be influenced by various environmental factors such as temperature, pH, and the presence of other chemicals. For example, Suzuki–Miyaura cross-coupling reactions typically require a palladium catalyst and a base, and are often performed in organic solvents at elevated temperatures.
Properties
IUPAC Name |
2-(4-bromophenyl)thiophene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKOJJKOSNQXQGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20426985 | |
Record name | 2-(4-Bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
40133-22-0 | |
Record name | 2-(4-Bromophenyl)thiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20426985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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